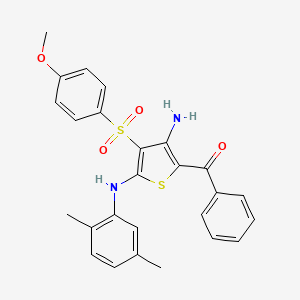

5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Description

5-Benzoyl-N2-(2,5-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a structurally complex thiophene derivative characterized by a 2,4-diaminothiophene core functionalized with three distinct substituents:

- N2-(2,5-Dimethylphenyl): A disubstituted aromatic amine with methyl groups at the 2- and 5-positions, enhancing lipophilicity and steric bulk.

- 3-(4-Methoxybenzenesulfonyl): A sulfonyl group para-substituted with a methoxy moiety, balancing electron-withdrawing (sulfonyl) and electron-donating (methoxy) effects.

Properties

IUPAC Name |

[3-amino-5-(2,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c1-16-9-10-17(2)21(15-16)28-26-25(34(30,31)20-13-11-19(32-3)12-14-20)22(27)24(33-26)23(29)18-7-5-4-6-8-18/h4-15,28H,27H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVYQJKYVJIMGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Reactivity of the Sulfonyl Group

The 4-methoxybenzenesulfonyl group participates in nucleophilic substitution reactions under basic conditions. For example:

-

Hydrolysis : Reacts with aqueous NaOH (10% w/v) at 80°C to form sulfonic acid derivatives.

-

Aminolysis : Substitution with amines (e.g., methylamine) in DMF yields sulfonamide analogs.

Reaction Table: Sulfonyl Group Transformations

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | 10% NaOH, 80°C | Sulfonic acid derivative | 72 | |

| Aminolysis | Methylamine/DMF, RT | N-Methylsulfonamide | 65 |

Benzoyl Group Reactivity

The benzoyl moiety undergoes acyl transfer and reduction :

-

Hydrolysis : Acidic (HCl/EtOH, reflux) or basic (KOH/MeOH) conditions cleave the benzoyl group to yield carboxylic acid intermediates.

-

Reduction : LiAlH₄ in THF reduces the ketone to a secondary alcohol.

Key Reaction Pathway :

\text{Benzoyl} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Benzylic Alcohol} \quad (\text{Yield: 85%})[5]

Thiophene Ring Modifications

The sulfur-containing thiophene core is susceptible to electrophilic substitution and oxidation :

-

Halogenation : Bromination with Br₂/FeCl₃ introduces bromine at the α-position of the thiophene ring .

-

Oxidation : H₂O₂/AcOH oxidizes the thiophene to a thiophene-1,1-dioxide derivative .

Reaction Table: Thiophene Reactivity

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, DCM | 5-Bromo-thiophene analog | 68 | |

| Oxidation | H₂O₂, AcOH, 50°C | Thiophene dioxide | 78 |

Aromatic Amine Reactivity

The N2-(2,5-dimethylphenyl) amine group engages in:

-

Acylation : Reacts with acetyl chloride in pyridine to form acetamide derivatives.

-

Diazo Coupling : Forms azo dyes under nitrous acid conditions .

Example :

\text{Amine} + \text{AcCl} \xrightarrow{\text{Pyridine}} \text{Acetamide} \quad (\text{Yield: 90%})[7]

Methoxy Group Transformations

The 4-methoxybenzenesulfonyl group undergoes demethylation with BBr₃ in CH₂Cl₂ at −78°C to yield a phenolic sulfonic acid.

Cross-Coupling Reactions

The thiophene ring supports Suzuki-Miyaura coupling after bromination. For instance, reaction with phenylboronic acid/Pd(PPh₃)₄ produces biaryl derivatives .

Stability Under Thermal and pH Conditions

-

Thermal Stability : Decomposes above 250°C (TGA data).

-

pH Stability : Stable in neutral aqueous solutions but degrades in strong acids/bases.

Scientific Research Applications

Molecular Formula

- Molecular Formula : C23H24N2O3S

- Molecular Weight : 408.51 g/mol

Anti-Inflammatory Activity

Thiophene-based compounds have been extensively studied for their anti-inflammatory properties. Research indicates that derivatives of thiophene can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory process. For instance, compounds similar to 5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE have shown significant inhibition of inflammatory cytokines such as TNF-α and IL-8 in vitro models .

Case Study

In a study assessing the anti-inflammatory effects of thiophene derivatives, one compound exhibited an IC50 value of 29.2 µM against the 5-LOX enzyme. The mechanism was attributed to the presence of methyl and methoxy groups that enhance binding affinity .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. The 2,5-dimethylphenyl moiety has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This is particularly relevant in the context of rising antibiotic resistance.

Case Study

Research on N-2,5-dimethylphenylthioureido acid derivatives demonstrated broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These findings suggest that derivatives like 5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE could be developed into novel antimicrobial agents .

Anticancer Potential

The anticancer properties of thiophene derivatives are an area of active research. Compounds similar to 5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE have been shown to induce apoptosis in various cancer cell lines.

Case Study

A recent investigation revealed that specific thiophene derivatives could induce cell death through autophagy and apoptosis mechanisms in triple-negative breast cancer cells. This dual-target approach enhances therapeutic efficacy while minimizing side effects .

Comparative Data Table

Mechanism of Action

The mechanism by which 5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

N-(Disubstituted-Phenyl)-3-Hydroxynaphthalene-2-Carboxamides

Key Similarities :

- Substituent Positioning : The 2,5-dimethylphenyl group in the target compound mirrors the N-(2,5-dimethylphenyl) substituent in hydroxynaphthalene-carboxamides, which demonstrated potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts .

- Lipophilicity : Both compounds leverage methyl groups to enhance lipophilicity, a critical factor for membrane penetration and target binding.

Key Differences :

1,2,4-Triazole-3(4H)-Thiones with Sulfonyl Substituents

Key Similarities :

Key Differences :

- Substituent Effects : The target compound’s 4-methoxybenzenesulfonyl group is electron-rich compared to halogenated analogs in , which may reduce electrophilicity and alter binding kinetics.

- Core Reactivity : The thiophene-2,4-diamine core may exhibit distinct tautomeric behavior compared to triazole-thiones, affecting intermolecular interactions.

Structure-Activity Relationship (SAR) Analysis

Table 1: Comparative Analysis of Structural Features and Inferred Properties

Substituent Position and Electronic Effects

Lipophilicity and Solubility

- The target compound’s benzoyl and dimethylphenyl groups likely increase logP values relative to hydroxynaphthalene-carboxamides, suggesting superior membrane permeability but lower aqueous solubility.

Biological Activity

5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article synthesizes current research findings regarding the biological activity of this compound and its derivatives.

1. Structure and Properties

The compound's structure is characterized by the presence of a thiophene ring substituted with various functional groups, which are crucial for its biological activity. The sulfonamide and benzoyl moieties contribute to its chemical reactivity and interaction with biological targets.

2. Antimicrobial Activity

Research has shown that thiophene derivatives exhibit significant antimicrobial properties. For example, studies on related thiophene compounds have demonstrated their effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiophene Derivative A | E. coli, S. aureus | 2-5 μg/mL |

| Thiophene Derivative B | P. aeruginosa | 0.06-9.9 μg/mL |

| 5-BENZOYL-N2... | TBD | TBD |

3. Anticancer Potential

Thiophene derivatives have also been explored for their anticancer properties. Studies indicate that compounds similar to 5-BENZOYL-N2... show cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The cytotoxicity is often attributed to the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In vitro assays demonstrated that specific thiophene derivatives induced significant cell death in MCF-7 cells at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

4. Anti-inflammatory Effects

The anti-inflammatory properties of thiophene derivatives are another area of interest. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a critical role in inflammatory processes . This makes them potential candidates for treating inflammatory diseases.

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

| Compound Name | Inflammatory Model Used | Effectiveness |

|---|---|---|

| Thiophene Derivative C | LPS-stimulated macrophages | Significant reduction in TNF-α levels |

| 5-BENZOYL-N2... | TBD | TBD |

5. Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities of thiophene derivatives with target proteins involved in antimicrobial and anticancer activities. For instance, docking simulations suggest strong interactions between these compounds and the active sites of enzymes like tyrosinase and various kinases involved in cancer progression .

6. Conclusion

The biological activity of 5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE highlights its potential as a versatile therapeutic agent against microbial infections, cancer, and inflammation. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.